
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid is a compound that combines the structural features of piperidine and benzhydryl groups with tartaric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid typically involves the reaction of benzhydryl chloride with piperidine, followed by the addition of tartaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Applications De Recherche Scientifique
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the benzhydryl group may modulate enzyme activity. The tartaric acid component can influence the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-benzhydrylpiperidine: Lacks the tartaric acid component, resulting in different solubility and bioavailability properties.
3-hydroxypiperidine: Similar piperidine structure but without the benzhydryl group, leading to different pharmacological effects.
Tartaric acid derivatives: Compounds with similar tartaric acid moiety but different substituents on the piperidine ring.
Uniqueness
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid is unique due to its combination of piperidine, benzhydryl, and tartaric acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields .
Propriétés
Numéro CAS |
20068-85-3 |
|---|---|
Formule moléculaire |
C22H27NO7 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H21NO.C4H6O6/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;5-1(3(7)8)2(6)4(9)10/h1-6,8-11,16-20H,7,12-13H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
VSCOODVGEQWCQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


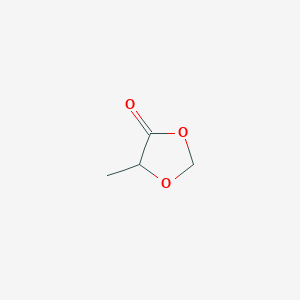
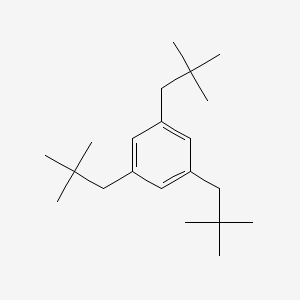
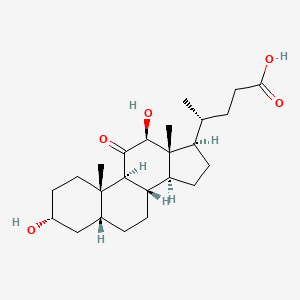
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
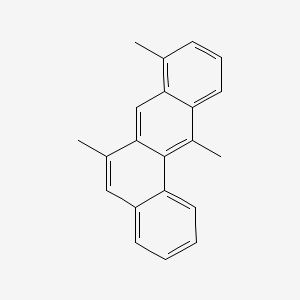
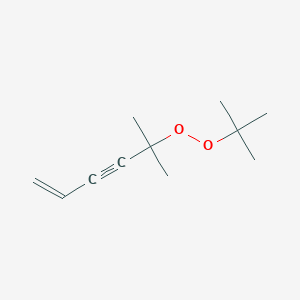
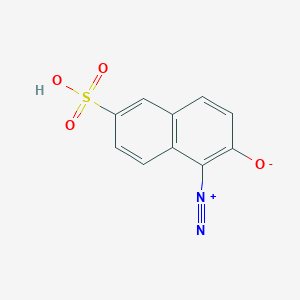
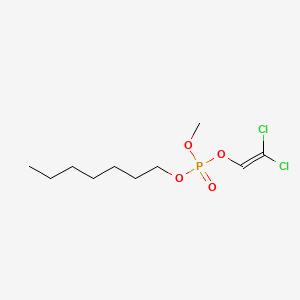

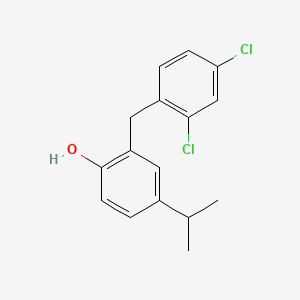
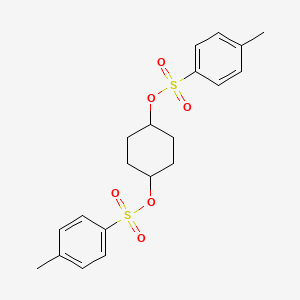
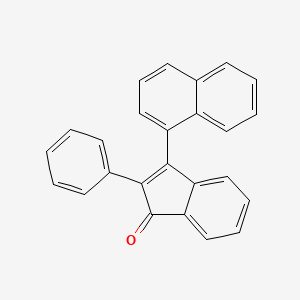
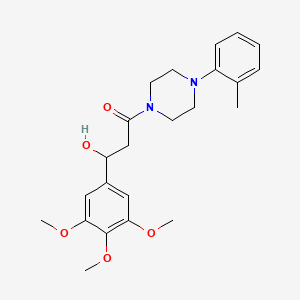
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
